molecular formula C12H11F2N3O B1416590 N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine CAS No. 929974-05-0

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine

Cat. No. B1416590
M. Wt: 251.23 g/mol
InChI Key: BCMWJZWLYLDLMK-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine” involves photoredox catalysis. A direct N-(difluoromethyl)sulfonamidation protocol is presented, which enables the diversification of NCF2H compounds to benefit drug discovery . This photoredox-catalyzed strategy employs a novel pyridinium reagent with broad functional group tolerance .


Chemical Reactions Analysis

The compound is likely to participate in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . These processes have benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis of Imidazole Derivatives

    The synthesis of imidazole derivatives, including those related to N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine, involves reactions with hydroxylamine. This process leads to the formation of compounds that can be further used in various chemical syntheses. These reactions are integral in developing new chemical entities with potential applications in different fields, including pharmaceuticals and materials science (Yavolovskii et al., 2013).

  • Synthesis of Bicyclic Compounds

    N-cyanolactam 2-imines, closely related to the compound , have been utilized as building blocks for synthesizing partially saturated bicyclic compounds. This includes the formation of bicyclic imidazole derivatives, highlighting the versatility of these compounds in creating complex molecular structures with potential applications in various areas of chemistry (Pätzel et al., 1991).

  • Rearrangement Strategies in Chemical Synthesis

    The treatment of N-aryl hydroxylamines with specific reagents provides a method for preparing 2-aminoanilines, which are important intermediates in chemical synthesis. This process illustrates the transformative potential of compounds related to N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine in organic chemistry (Porzelle et al., 2010).

Crystallography and Material Science

  • Crystal Structure Analysis

    The crystal structure of derivatives of this compound has been studied, providing insights into the molecular architecture and potential material science applications. Understanding these structures can aid in the design of new materials with desired physical and chemical properties (Attia et al., 2014).

  • Optically Active Imidazoles

    Exploration of optically active imidazoles derived from enantiomerically pure compounds has shown potential in the field of asymmetric synthesis. This research is crucial for developing pharmaceuticals and other products that require chiral purity (Mlostoń et al., 2011).

Biological and Pharmaceutical Research

  • Antimicrobial Activity

    Some derivatives of imidazole, which are structurally related to the compound , have shown potential antimicrobial activity. This indicates the possibility of developing new antimicrobial agents from these compounds (Maheta et al., 2012).

  • Multifunctional Complexes

    Studies on multifunctional mononuclear complexes derived from imidazole compounds have revealed interesting magnetic and photochromic behaviors. These findings are significant for the development of materials with specific electronic or photonic properties (Cao et al., 2015).

  • Spectroscopic Characterization of Precursors

    Spectroscopic characterization of imidazole-based compounds, which are precursors to potential antifungal agents, has provided valuable information for the development of new pharmaceuticals (Al-Wabli et al., 2018).

Advanced Material Research

  • Reactivity and Computational Study

    The reactivity of imidazole derivatives has been studied through spectroscopic characterization and computational methods. This research contributes to understanding these compounds' chemical properties, which is essential for designing advanced materials (Hossain et al., 2018).

  • Coordination Chemistry

    Research in the coordination chemistry of phenyl isocyanides, related to the compound , has provided insights into the synthesis of complex molecules. This has implications for creating advanced materials with specific functionalities (Tamm et al., 1999).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly with the development of new reagents and methods . The future direction of research involving compounds like “N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine” will likely continue to explore these advances, with a focus on improving efficiency, selectivity, and applicability .

properties

IUPAC Name

(NZ)-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c13-12(14)17-7-6-15-11(17)8-10(16-18)9-4-2-1-3-5-9/h1-7,12,18H,8H2/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMWJZWLYLDLMK-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CC2=NC=CN2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
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N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
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N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
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N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
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N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
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N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine

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